molecular formula C19H16ClNO4 B1664264 A-803467 CAS No. 944261-79-4

A-803467

Cat. No.: B1664264
CAS No.: 944261-79-4
M. Wt: 357.8 g/mol
InChI Key: VHKBTPQDHDSBSP-UHFFFAOYSA-N
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Description

A-803467 is a synthetic organic compound with potential applications in various scientific fields. This compound is characterized by the presence of a furan ring, a carboxamide group, and two aromatic rings substituted with chlorine and methoxy groups.

Mechanism of Action

Target of Action

A-803467 is a potent and selective blocker of the tetrodotoxin-resistant Nav1.8 sodium channel . This channel is preferentially expressed on sensory neurons . The Nav1.8 sodium channel plays a crucial role in the transmission of pain signals, making it a promising target for pain relief .

Mode of Action

This compound interacts with the Nav1.8 sodium channel, blocking its activity . This blockade inhibits the flow of sodium ions, which are essential for the propagation of action potentials in neurons . By blocking these channels, this compound prevents the transmission of pain signals .

Biochemical Pathways

The primary biochemical pathway affected by this compound involves the Nav1.8 sodium channel and the ATP-binding cassette subfamily G member 2 (ABCG2) transporter . This compound increases the cellular sensitivity to ABCG2 substrates in drug-resistant cells overexpressing either wild-type or mutant ABCG2 . This interaction enhances the chemosensitivity of cancer cells .

Pharmacokinetics

The compound’s ability to modulate abcg2-mediated multidrug resistance suggests it may have favorable absorption, distribution, metabolism, and excretion (adme) properties .

Result of Action

This compound has been shown to significantly increase the intracellular accumulation of certain drugs by inhibiting the transport activity of ABCG2, without altering its expression levels . In addition, this compound stimulates the ATPase activity in membranes overexpressed with ABCG2 . These actions result in enhanced chemosensitivity in cancer cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of A-803467 typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Substitution Reactions:

    Amidation: The final step involves the formation of the carboxamide group through amidation reactions, often using coupling agents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

A-803467 can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for bromination.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of halogen or other functional groups on the aromatic rings.

Scientific Research Applications

A-803467 has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    A-803467: shares structural similarities with other furan-based carboxamides and substituted aromatic compounds.

Uniqueness

  • The presence of both chlorine and methoxy substituents on the aromatic rings imparts unique chemical and biological properties to the compound, distinguishing it from other similar compounds.

Properties

IUPAC Name

5-(4-chlorophenyl)-N-(3,5-dimethoxyphenyl)furan-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClNO4/c1-23-15-9-14(10-16(11-15)24-2)21-19(22)18-8-7-17(25-18)12-3-5-13(20)6-4-12/h3-11H,1-2H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHKBTPQDHDSBSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)NC(=O)C2=CC=C(O2)C3=CC=C(C=C3)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90241480
Record name A-803467
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90241480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

357.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

944261-79-4
Record name A-803467
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0944261794
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name A-803467
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90241480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 944261-79-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name A-803467
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/339LBH1395
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary target of A-803467?

A1: this compound is a potent and selective blocker of the voltage-gated sodium channel NaV1.8. []

Q2: How does this compound interact with NaV1.8?

A2: this compound binds to the pore region of the NaV1.8 channel, specifically interacting with the S6 segments. [, ] This binding blocks the channel, preventing sodium ion flux.

Q3: Is this compound's binding to NaV1.8 use-dependent?

A3: Interestingly, this compound exhibits “reverse use dependence,” meaning its inhibitory effect is reduced with repetitive short depolarizations. [] This characteristic might influence its action under physiological firing conditions.

Q4: Why is NaV1.8 a relevant target for pain management?

A4: NaV1.8 channels are predominantly expressed in pain-sensing neurons (nociceptors), making them a promising target for analgesics with potentially fewer side effects compared to less selective sodium channel blockers. []

Q5: How does blocking NaV1.8 translate to pain relief?

A5: By blocking NaV1.8, this compound reduces the excitability of nociceptors, diminishing their ability to generate and transmit pain signals to the spinal cord and brain. [, ]

Q6: Does this compound impact pain pathways beyond direct NaV1.8 blockade?

A6: Studies suggest that this compound might influence macrophage signaling after sciatic nerve injury, contributing to axon regeneration. [] This effect could involve modulating inflammatory responses through NaV1.8 expressed on macrophages.

Q7: Beyond pain, what other therapeutic applications are being explored for this compound?

A7: Research indicates that this compound can reverse ABCG2-mediated multidrug resistance in cancer cells. [, , , ]

Q8: What is ABCG2, and why is it relevant in cancer?

A8: ABCG2 is a transporter protein often overexpressed in cancer cells. It acts as a cellular pump, removing chemotherapeutic drugs from the cells and contributing to drug resistance. [, ]

Q9: How does this compound affect ABCG2 activity?

A9: this compound appears to inhibit the transport activity of ABCG2, leading to increased intracellular accumulation of chemotherapeutic drugs. [] This effect enhances the sensitivity of drug-resistant cancer cells to treatment.

Q10: What is the molecular formula and weight of this compound?

A10: While the exact molecular formula and weight are not explicitly mentioned in the provided abstracts, they can be determined from its chemical name, 5-(4-chlorophenyl)-N-(3,5-dimethoxyphenyl)furan-2-carboxamide. The molecular formula is C19H16ClNO5 and the molecular weight is 373.79 g/mol.

Q11: Is there any spectroscopic data available for this compound?

A11: The provided abstracts do not mention specific spectroscopic data (NMR, IR, etc.) for this compound.

Q12: What in vitro models have been used to study this compound?

A12: Various in vitro models have been used, including:

  • Cell lines: Recombinant cell lines expressing human NaV1.8, as well as cell lines overexpressing ABCG2. [, ]
  • Primary cell cultures: Dorsal root ganglion (DRG) neurons from rats and mice to study pain signaling. [, , ]

Q13: What in vivo models have been employed to investigate this compound's effects?

A13: Several animal models have been used, including:

  • Pain models:
    • Spinal nerve ligation (SNL) []
    • Sciatic nerve injury []
    • Capsaicin-induced secondary mechanical allodynia []
    • Thermal hyperalgesia after complete Freund's adjuvant injection []
    • Thrombus-induced ischemic pain []
    • Bone cancer pain [, ]
    • Scorpion sting pain []
    • Diabetic neuropathy []
  • Cardiac models:
    • Chronic atrioventricular block (CAVB) dog model []
  • Cancer models:
    • Xenograft nude mouse models with ABCG2-overexpressing tumors [, ]

Q14: What are the key findings from in vivo pain model studies?

A14: this compound has demonstrated significant antinociceptive effects in various pain models, particularly in those related to neuropathic and inflammatory pain. [, , , , , , , ] It effectively reduces mechanical allodynia and thermal hyperalgesia, key symptoms of these chronic pain conditions.

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